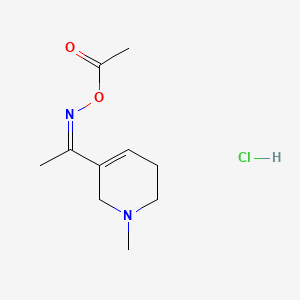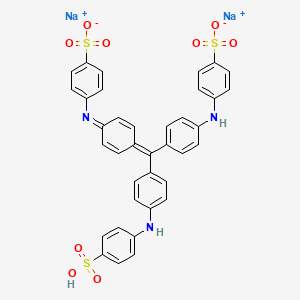
Cinanserin hydrochloride
Overview
Description
Cinanserin hydrochloride is the hydrochloride salt of cinanserin . It is an inhibitor of 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-Cov) and reduces virus replication in vitro . It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, and an anticoronaviral agent .
Synthesis Analysis
Cinanserin was screened from a database containing structural information of more than 8,000 existing drugs . It was chosen for further experimental evaluation due to its high score in the screening . Binding of both cinanserin and its hydrochloride to bacterially expressed 3CL pro of SARS-CoV and the related human coronavirus 229E (HCoV-229E) was demonstrated .
Molecular Structure Analysis
The molecular formula of Cinanserin hydrochloride is C20H25ClN2OS . The IUPAC name is (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride . The InChI is InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; .
Chemical Reactions Analysis
Cinanserin hydrochloride inhibits the catalytic activity of SARS-CoV 3CL pro and HCoV-229E 3CL pro . The 50% inhibitory concentration (IC50) values were calculated as 5 μM .
Physical And Chemical Properties Analysis
The molecular weight of Cinanserin hydrochloride is 376.9 g/mol . The compound is a solid . It is soluble in DMSO at 125 mg/mL and in water at 100 mg/mL .
Scientific Research Applications
Inhibition of SARS-CoV Replication
Cinanserin hydrochloride has been identified as an inhibitor of the 3C-like proteinase (3CL pro) of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV) . This proteinase plays a crucial role in the viral life cycle, making it a promising target for anti-SARS-CoV drugs . Cinanserin hydrochloride binds to the 3CL pro of SARS-CoV and inhibits its catalytic activity .
Reduction of Virus Replication In Vitro
Cinanserin hydrochloride strongly reduces virus replication in vitro . It has been shown to greatly reduce SARS-CoV and human coronavirus 229E (HCoV-229E) replication in cell culture . The level of virus RNA and infectious particles was reduced by up to 4 log units .
Antiviral Activity
The antiviral activity of cinanserin hydrochloride has been evaluated in tissue culture assays . These assays revealed a strong inhibition of coronavirus replication at non-toxic drug concentrations .
Serotonin Antagonist
Cinanserin hydrochloride is a well-characterized serotonin antagonist . It has undergone preliminary clinical testing in humans in the 1960s .
Database Screening for Potential Binding Molecules
Cinanserin hydrochloride was identified as a potential binding molecule of SARS-CoV 3CL pro through a database screening process . A database containing structural information of more than 8,000 existing drugs was virtually screened by a docking approach .
Surface Plasmon Resonance Technology
The binding of cinanserin hydrochloride to the 3CL pro of SARS-CoV and HCoV-229E was demonstrated using surface plasmon resonance technology . This technology allows for the measurement of interactions between molecules in real time .
Mechanism of Action
Target of Action
Cinanserin hydrochloride primarily targets the 5-HT2 receptor , a subtype of the serotonin receptor . It exhibits a high affinity for the 5-HT2 receptor, with a Ki value of 41 nM . The compound’s binding affinity for the 5-HT2 receptor is significantly higher than for the 5-HT1 receptor . In addition to its action on serotonin receptors, Cinanserin hydrochloride also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) .
Mode of Action
Cinanserin hydrochloride acts as an antagonist at the 5-HT2 receptor . By binding to this receptor, it prevents serotonin from exerting its typical effects, thereby modulating serotonergic signaling . As an inhibitor of the SARS-CoV 3CLpro, Cinanserin hydrochloride likely binds to the enzyme and prevents it from performing its role in the viral life cycle .
Biochemical Pathways
Given its targets, it likely impacts pathways involvingserotonergic signaling and the replication of SARS-CoV .
Pharmacokinetics
For instance, Mianserin, a compound with similar structure and effects, has a bioavailability of 20-30%, is 95% protein-bound, and is metabolized in the liver via the CYP2D6 enzyme . Its elimination half-life is 21-61 hours, and it is excreted 4-7% in the urine and 14-28% in feces .
Result of Action
The antagonistic action of Cinanserin hydrochloride on the 5-HT2 receptor can lead to changes in serotonergic signaling, which may have various effects depending on the specific physiological context . Its inhibition of SARS-CoV 3CLpro can significantly reduce viral replication in vitro .
Safety and Hazards
Users should avoid breathing mist, gas, or vapours of Cinanserin hydrochloride . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be handled in a well-ventilated area . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJPDKYMJJWRB-IERUDJENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1166-34-3 (Parent) | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901018928 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinanserin hydrochloride | |
CAS RN |
54-84-2, 1166-34-3 | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinanserin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinanserin hydrochloride [USAN] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 54-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















